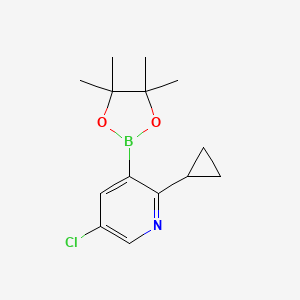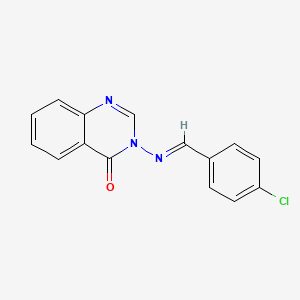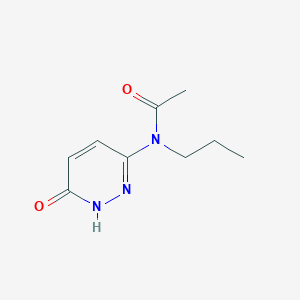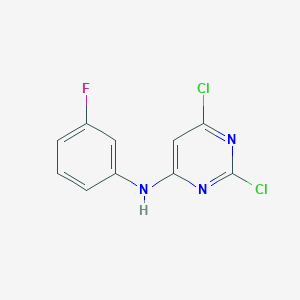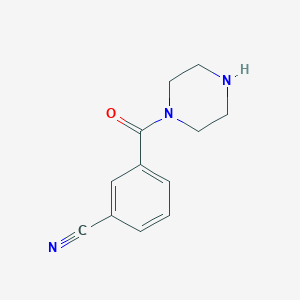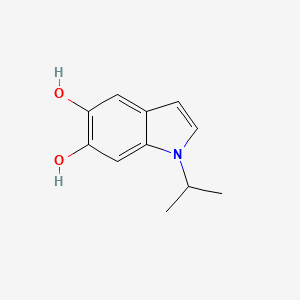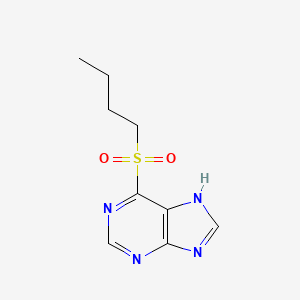
Purine, 6-(butylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purine, 6-(butylsulfonyl)-: is a derivative of purine, a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a butylsulfonyl group attached to the sixth position of the purine ring. Purines are essential components of nucleic acids, which are fundamental to genetic material in all living organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Purine, 6-(butylsulfonyl)- typically involves the introduction of a butylsulfonyl group to the purine ring. This can be achieved through various synthetic routes, including nucleophilic substitution reactions where a suitable leaving group on the purine ring is replaced by the butylsulfonyl group. Common reagents used in these reactions include butylsulfonyl chloride and a base such as triethylamine .
Industrial Production Methods: : Industrial production of Purine, 6-(butylsulfonyl)- may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: : Purine, 6-(butylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The butylsulfonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions: : Typical reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Applications De Recherche Scientifique
Chemistry: : In chemistry, Purine, 6-(butylsulfonyl)- is used as a building block for the synthesis of more complex molecules.
Biology: : The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes involved in purine metabolism. This makes it a candidate for research in areas such as cancer and infectious diseases .
Medicine: : In medicine, derivatives of Purine, 6-(butylsulfonyl)- are explored for their therapeutic potential. They may act as antiviral or anticancer agents by interfering with nucleic acid synthesis or enzyme activity .
Industry: : Industrial applications include its use in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mécanisme D'action
The mechanism of action of Purine, 6-(butylsulfonyl)- involves its interaction with molecular targets such as enzymes involved in nucleic acid metabolism. By binding to these enzymes, the compound can inhibit their activity, leading to disruptions in DNA and RNA synthesis. This mechanism is similar to that of other purine analogs used in chemotherapy .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include other purine derivatives such as 6-mercaptopurine, 6-thioguanine, and allopurinol. These compounds share a common purine core but differ in their functional groups, which confer unique properties and biological activities .
Uniqueness: : Purine, 6-(butylsulfonyl)- is unique due to the presence of the butylsulfonyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other purine derivatives and valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
82499-13-6 |
|---|---|
Formule moléculaire |
C9H12N4O2S |
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
6-butylsulfonyl-7H-purine |
InChI |
InChI=1S/C9H12N4O2S/c1-2-3-4-16(14,15)9-7-8(11-5-10-7)12-6-13-9/h5-6H,2-4H2,1H3,(H,10,11,12,13) |
Clé InChI |
YEIJIKCGOXNLAD-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)C1=NC=NC2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one](/img/structure/B12929890.png)
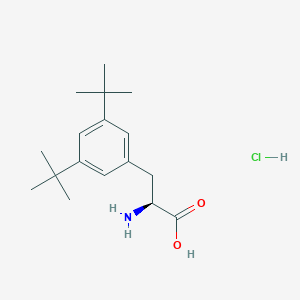
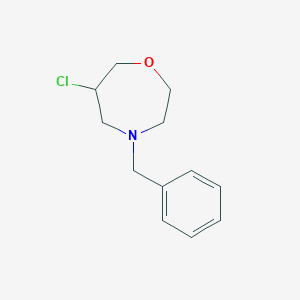
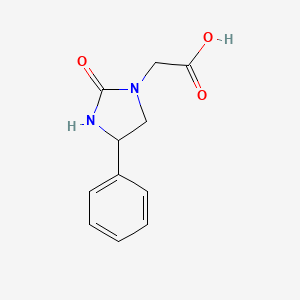
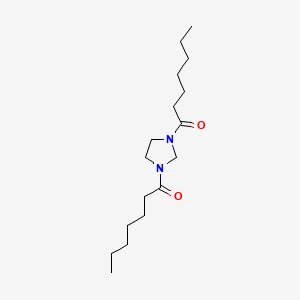
![6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12929917.png)
